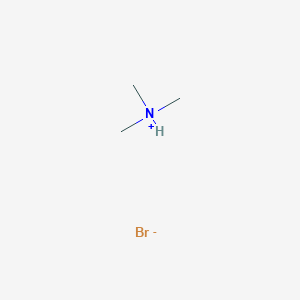

Trimethyl ammonium bromide

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C3H10BrN |

|---|---|

Molecular Weight |

140.02 g/mol |

IUPAC Name |

trimethylazanium;bromide |

InChI |

InChI=1S/C3H9N.BrH/c1-4(2)3;/h1-3H3;1H |

InChI Key |

AISMNBXOJRHCIA-UHFFFAOYSA-N |

Canonical SMILES |

C[NH+](C)C.[Br-] |

Origin of Product |

United States |

Synthetic Methodologies for Trimethylammonium Bromide and Its Analogues

Direct Synthesis of Trimethylammonium Bromide and its Homologues

The direct synthesis of trimethylammonium bromide and its immediate homologues (e.g., ethyl, propyl) involves the straightforward reaction of trimethylamine (B31210) with the corresponding alkyl bromide. This SN2 reaction is a classic example of amine quaternization. nih.gov

The primary route for synthesizing trimethylammonium bromide is the reaction between trimethylamine and methyl bromide. In this nucleophilic substitution reaction, the nitrogen atom of trimethylamine acts as the nucleophile, attacking the electrophilic carbon atom of the methyl bromide. The bromide ion then serves as the counter-ion to the newly formed trimethylammonium cation.

The general reaction is as follows: (CH₃)₃N + R-Br → [R-N(CH₃)₃]⁺Br⁻

For trimethylammonium bromide, R is a methyl group. For its homologues, R can be other alkyl groups such as ethyl or propyl. chemicalbook.com The reaction to form quaternary ammonium (B1175870) salts is a bimolecular nucleophilic substitution (SN2) reaction. nih.gov

The choice of solvent significantly influences the rate and outcome of quaternization reactions. The reaction involves a neutral amine and a neutral alkyl halide forming an ionic product. The transition state is highly polar, and its stabilization is key to accelerating the reaction. Polar aprotic solvents are often effective in stabilizing this transition state. researchgate.netsemanticscholar.org Studies have shown that the reaction rate increases with the polarity of the solvent. semanticscholar.org Methanol has been identified as a suitable solvent for some quaternization processes. rsc.org Conversely, adding non-polar solvents like benzene (B151609) or hexane (B92381) can greatly reduce the reaction rate. researchgate.net The dielectric constant of the medium is a critical factor; an increase in the dielectric constant generally leads to an increased reaction rate, indicating a highly polar or charged transition state. semanticscholar.org

| Solvent | Solvent Type | Effect on Quaternization Rate | Reference |

|---|---|---|---|

| Acetonitrile | Polar Aprotic | Increases rate | semanticscholar.org |

| Methanol | Polar Protic | Increases rate; suitable for many reactions | semanticscholar.orgrsc.org |

| Ethanol | Polar Protic | Increases rate | semanticscholar.org |

| Acetone | Polar Aprotic | Increases rate | semanticscholar.org |

| Benzene | Non-polar | Greatly reduces rate | researchgate.net |

| Hexane | Non-polar | Greatly reduces rate | researchgate.net |

Reactant stoichiometry and temperature are critical parameters in the synthesis of quaternary ammonium salts. The molar ratio of the alkyl halide to the tertiary amine can be adjusted to control the degree of quaternization. researchgate.net

Temperature has a pronounced effect on the reaction kinetics. An increase in temperature typically increases the reaction rate. nih.govnih.gov For instance, in the synthesis of certain quaternary ammonium salts, the reaction rate at 120°C can be over 100 times faster than at 80°C. researchgate.net However, the optimal temperature must be carefully determined, as excessively high temperatures can lead to degradation or unwanted side reactions. Studies on the quaternization of chitosan (B1678972) have shown that the degree of quaternization increases with temperature and reaction time up to an optimum point, after which little variation is observed. nih.gov Thermodynamic analysis reveals that a higher activation energy can indicate a reaction that is sterically controlled. semanticscholar.org

| Parameter | Influence on Reaction | Key Findings | Reference |

|---|---|---|---|

| Temperature | Directly affects reaction rate. | Rate increases with temperature up to an optimal point. For some reactions, the rate can increase over 100-fold with a 40°C rise. | nih.govresearchgate.net |

| Stoichiometry | Controls the degree of quaternization and reaction completion. | The molar ratio of alkyl halide to amine can be adjusted to achieve the desired degree of quaternization. | researchgate.net |

Synthesis of Substituted Trimethylammonium Bromide Derivatives

The synthesis of substituted trimethylammonium bromide derivatives allows for the tuning of the compound's properties, such as its surfactant capabilities. This is achieved by modifying the alkyl chain or by introducing aryl groups.

Long-chain alkyltrimethylammonium bromides are a significant class of cationic surfactants. Their synthesis follows the same fundamental principle of amine quaternization, where trimethylamine is reacted with a long-chain alkyl bromide.

Cetyltrimethylammonium Bromide (CTAB): Synthesized from cetyl (hexadecyl) bromide and trimethylamine. acs.org CTAB is widely used as a surfactant in the synthesis of nanoparticles and in DNA extraction buffers. acs.orgresearchgate.netatamanchemicals.com

Dodecyltrimethylammonium (B156365) Bromide (DTAB): Prepared by reacting 1-bromododecane (B92323) with trimethylamine. google.commerckmillipore.comcdhfinechemical.com It has applications in creating modified materials for environmental remediation. scispace.com

Hexyltrimethylammonium Bromide (HTAB): Synthesized from 1-bromohexane (B126081) and trimethylamine. sigmaaldrich.commedchemexpress.com It can be used as a phase transfer catalyst in polymerization reactions. sigmaaldrich.com

Tetradecyltrimethylammonium Bromide (TTAB): Prepared from 1-bromotetradecane (B124005) and trimethylamine. chemicalbook.comsigmaaldrich.com

| Derivative Name | Abbreviation | Alkyl Bromide Reactant | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Hexyltrimethylammonium Bromide | HTAB | 1-Bromohexane | C₉H₂₂BrN | 224.18 |

| Dodecyltrimethylammonium Bromide | DTAB | 1-Bromododecane | C₁₅H₃₄BrN | 308.34 |

| Tetradecyltrimethylammonium Bromide | TTAB | 1-Bromotetradecane | C₁₇H₃₈BrN | 336.39 |

| Cetyltrimethylammonium Bromide | CTAB | 1-Bromohexadecane (Cetyl bromide) | C₁₉H₄₂BrN | 364.45 |

The synthesis of aryl-substituted derivatives such as trimethylphenylammonium bromide involves a different starting material. Instead of trimethylamine, the synthesis typically begins with an N,N-dialkylaniline, such as N,N-dimethylaniline.

A common route involves a two-step process:

Quaternization: N,N-dimethylaniline is reacted with a methylating agent, such as dimethyl sulfate (B86663), to form the intermediate phenyltrimethylammonium (B184261) methyl sulfate. patsnap.comorgsyn.org This reaction is often performed in a solvent like toluene. orgsyn.org

Anion Exchange: The methyl sulfate salt is then dissolved in a hydrobromic acid solution. The addition of bromine can lead to the formation of trimethylphenylammonium tribromide, which can subsequently be converted to the bromide salt. patsnap.comorgsyn.org Alternatively, direct anion exchange can yield trimethylphenylammonium bromide. chemimpex.commedchemexpress.com

This compound is utilized as a phase transfer catalyst and as a reagent in organic synthesis. chemimpex.commedchemexpress.com

Functionalized Derivatives

The introduction of specific functional groups to the trimethylammonium bromide structure allows for the creation of tailored molecules with unique properties for specialized applications. The synthetic routes to two such derivatives are detailed below.

(3-Bromopropyl)trimethylammonium bromide

(3-Bromopropyl)trimethylammonium bromide is a key reagent in various organic syntheses, serving as a linker to introduce a quaternary ammonium moiety. Its synthesis is typically achieved through the quaternization of trimethylamine with a bifunctional alkylating agent.

A common and effective method involves the reaction of 1,3-dibromopropane (B121459) with trimethylamine. In this nucleophilic substitution reaction, one of the bromine atoms on the propane (B168953) chain is displaced by the trimethylamine nucleophile. To favor the formation of the mono-quaternary ammonium salt over the bis-quaternary product, the reaction conditions are carefully controlled. Conducting the reaction in a suitable solvent such as tetrahydrofuran (B95107) (THF) at room temperature allows for the desired product to precipitate out of the solution as it is formed, thus preventing a second substitution.

Detailed Research Findings: The reaction of 1,3-dibromopropane with a solution of trimethylamine in THF selectively yields the mono-substituted product. The insolubility of the resulting quaternary ammonium salt in THF is a key factor for the high selectivity of this synthesis, effectively stopping the reaction at the desired stage.

Interactive Table: Synthesis of (3-Bromopropyl)trimethylammonium bromide

| Parameter | Value |

| Reactant 1 | 1,3-dibromopropane |

| Reactant 2 | Trimethylamine |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | Room Temperature |

| Key Feature | Product precipitates from solution |

| Outcome | Clean formation of the mono-substituted product |

(11-Ferrocenylundecyl)trimethylammonium bromide

(11-Ferrocenylundecyl)trimethylammonium bromide is a redox-active surfactant that incorporates the electrochemically active ferrocene (B1249389) unit. Its synthesis is a multi-step process that involves creating the long-chain ferrocene derivative followed by amination. rsc.org

The synthesis commences with a Friedel-Crafts acylation reaction between ferrocene and 11-bromoundecanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This reaction attaches the undecanoyl chain to one of the cyclopentadienyl (B1206354) rings of the ferrocene molecule. The resulting keto group is then reduced to a methylene (B1212753) group, typically using a reducing agent such as triethylsilane in trifluoroacetic acid, to yield 11-ferrocenylundecyl bromide.

The final step is the quaternization of trimethylamine with the 11-ferrocenylundecyl bromide. This is a standard nucleophilic substitution reaction where the trimethylamine displaces the bromide on the undecyl chain, leading to the formation of the desired (11-Ferrocenylundecyl)trimethylammonium bromide. rsc.org The final product is a novel redox-active cationic surfactant. rsc.org

Detailed Research Findings: The synthesis of (11-Ferrocenylundecyl)trimethylammonium bromide has been successfully achieved through a combination of Friedel-Crafts acylation, reduction, and subsequent amination. rsc.org Characterization by NMR spectroscopy has confirmed the structure of the synthesized compound, which exhibits reversible electrochemical behavior, making it suitable for applications in areas like reversible surfactant-enhanced remediation. rsc.org

Interactive Table: Synthesis of (11-Ferrocenylundecyl)trimethylammonium bromide

| Step | Reaction Type | Key Reagents | Intermediate/Product |

| 1 | Friedel-Crafts Acylation | Ferrocene, 11-bromoundecanoyl chloride, AlCl₃ | 11-Bromoundecanoylferrocene |

| 2 | Reduction | Triethylsilane, Trifluoroacetic acid | 11-Ferrocenylundecyl bromide |

| 3 | Amination (Quaternization) | Trimethylamine | (11-Ferrocenylundecyl)trimethylammonium bromide |

Green Chemistry Approaches in Trimethylammonium Bromide Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quaternary ammonium salts to reduce environmental impact and enhance safety. These approaches focus on minimizing waste, avoiding hazardous substances, and improving energy efficiency.

One significant green approach is the adoption of solvent-free reaction conditions . acgpubs.orgresearchgate.net Traditional syntheses often rely on volatile organic solvents, which can be hazardous and environmentally damaging. By eliminating the solvent, these reactions reduce waste and simplify the purification process. Microwave-assisted synthesis has emerged as a powerful tool for conducting solvent-free reactions. acgpubs.orgresearchgate.netresearchgate.netcem.com Microwave irradiation can provide rapid and uniform heating, leading to dramatically reduced reaction times and often improved yields compared to conventional heating methods. researchgate.netcem.com For instance, the synthesis of various quaternary ammonium tribromides has been efficiently carried out under solvent-free microwave conditions, highlighting the potential of this technique for greener synthesis of related bromide salts. acgpubs.orgresearchgate.net

Another key aspect of green chemistry is the use of recyclable catalysts or reaction media . Quaternary ammonium salts themselves, particularly those in a molten state (ionic liquids), can serve as efficient and recyclable catalysts for various organic transformations, eliminating the need for other, often more toxic, catalysts. organic-chemistry.org

Furthermore, there is a growing interest in designing environmentally degradable quaternary ammonium compounds . rsc.org Traditional QACs can be persistent in the environment. By incorporating cleavable functional groups, such as ester or amide linkages, into the molecular structure, chemists are creating new generations of these compounds that can break down into less harmful substances after their intended use. rsc.org The development of sustainable synthetic routes that avoid the use of hazardous reagents like alkyl halides is also a key area of research. rsc.org

Detailed Research Findings: Research has demonstrated the feasibility of solvent-free synthesis of quaternary ammonium tribromides using microwave irradiation, achieving good to excellent yields in short reaction times. acgpubs.orgresearchgate.net The use of quaternary ammonium salts as recyclable reaction media has also been shown to be a viable green alternative for various chemical reactions. organic-chemistry.org Additionally, innovative synthetic strategies are being developed to produce new quaternary ammonium salts from sustainable starting materials and with built-in biodegradability. rsc.orgrsc.org

Interactive Table: Green Chemistry Principles in Quaternary Ammonium Salt Synthesis

| Green Chemistry Principle | Application/Technique | Advantages |

| Waste Prevention | Solvent-free synthesis acgpubs.orgresearchgate.net | Reduces or eliminates solvent waste, simplifies work-up. |

| Energy Efficiency | Microwave-assisted synthesis researchgate.netcem.com | Rapid heating, significantly shorter reaction times. |

| Safer Solvents & Auxiliaries | Use of recyclable ionic liquids/molten salts organic-chemistry.org | Reduces need for volatile organic solvents. |

| Design for Degradation | Incorporation of cleavable functional groups rsc.org | Creates environmentally benign products. |

| Atom Economy | Innovative synthetic routes avoiding certain reagents rsc.org | Maximizes the incorporation of starting materials into the final product. |

Advanced Spectroscopic and Structural Characterization in Research

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a cornerstone for identifying the functional groups within a molecule. By measuring the interaction of infrared radiation or the inelastic scattering of monochromatic light with a material, a unique vibrational spectrum is obtained, which serves as a molecular fingerprint.

Fourier-Transform Infrared (FT-IR) Spectroscopy Studies

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for probing the vibrational modes of molecules. In the context of trimethylammonium bromide derivatives, FT-IR studies have been instrumental in characterizing their structure and interactions.

Research on cetyltrimethylammonium bromide (CTAB) has utilized FT-IR to understand its interactions in various systems. For instance, the FT-IR spectrum of pure CTAB shows characteristic peaks, including a C-Br stretching frequency at approximately 621 cm⁻¹. researchgate.net When CTAB interacts with other substances, shifts in these peaks can indicate the formation of new associations. For example, in a study involving the co-adsorption of CTAB and zinc ions on a carbon steel surface, the C-Br stretching frequency shifted to 572 cm⁻¹, suggesting an interaction between the inhibitor molecules and the metal surface. researchgate.net

The C-H stretching vibrations are also prominent in the FT-IR spectra of these compounds. In pure CTAB, strong peaks are observed around 2918 cm⁻¹ and 2847 cm⁻¹, which are assigned to the C-H anti-stretching and C-H stretching of the secondary amine group, respectively. researchgate.net Other minor peaks at 1470, 955, 906, and 724 cm⁻¹ are also characteristic of the CTAB powder. researchgate.net

Furthermore, FT-IR has been employed to study the modification of materials like montmorillonite (B579905) clay with CTAB. The presence of characteristic vibration peaks at 2928 cm⁻¹, 2854 cm⁻¹, and 1476 cm⁻¹ in the modified clay confirms the successful attachment of the cetyltrimethylammonium moiety. researchgate.net The interaction of dodecyl trimethyl ammonium (B1175870) bromide (DTAB) with coal has also been investigated using FT-IR, which revealed that oxygen-containing functional groups on the coal surface act as adsorption sites for DTAB. mdpi.com

The table below summarizes key FT-IR spectral data for trimethylammonium bromide derivatives from various research studies.

| Compound/System | Wavenumber (cm⁻¹) | Assignment | Reference |

| Pure CTAB | 621 | C-Br stretching | researchgate.net |

| CTAB + Zn²⁺ on Carbon Steel | 572 | C-Br stretching (shifted) | researchgate.net |

| Pure CTAB | 2918, 2847 | C-H anti-stretching, C-H stretching | researchgate.net |

| Pure CTAB | 1470, 955, 906, 724 | Characteristic peaks | researchgate.net |

| CTAB-modified Montmorillonite | 2928, 2854, 1476 | Attached cetyltrimethylammonium | researchgate.net |

| DTAB-treated Coal | 1075-1025 | Aromatic C-Br stretching | mdpi.com |

Raman Spectroscopy Investigations

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. It has been effectively used to study the conformational changes and phase transitions of trimethylammonium bromide surfactants in aqueous solutions.

Studies on tetradecyl-trimethylammonium bromide (TTAB) have used Raman spectroscopy to investigate pressure-induced phase transitions in micellar solutions. researchgate.netrsc.org By analyzing the C-C skeletal and C-H bending vibrations, researchers can monitor changes in the molecular structure as a function of pressure and temperature. researchgate.net For instance, the Raman spectra of TTAB solutions under high pressure show distinct changes that signal a transition from a liquid micellar phase to a solid crystalline state. researchgate.netrsc.org

In the case of cetyltrimethylammonium bromide (CTAB), laser Raman spectra have been measured to understand the conformational changes of the alkyl chains upon micellization. The relative intensities of skeletal optical modes in the 1000-1150 cm⁻¹ region, specifically the ratios I₁₀₈₅/I₁₁₂₈ and I₁₀₈₅/I₁₀₆₇, are sensitive to the conformation of the hydrocarbon chain. researchgate.net A decrease in these intensity ratios with increasing concentration suggests an increase in the all-trans chain segments, which is associated with the sphere-to-rod transition of the micelles. researchgate.net

Raman spectroscopy has also been applied to study the interaction of TTAB with polyelectrolytes, revealing that the alkyl configuration of the surfactant can be either liquid-like or crystalline depending on the concentration and the nature of the polyelectrolyte complex. nih.gov

The following table presents key findings from Raman spectroscopy investigations of trimethylammonium bromide derivatives.

| Compound/System | Spectral Region (cm⁻¹) | Observation | Significance | Reference |

| TTAB Micellar Solution | C-C skeletal, C-H bending | Pressure-induced spectral changes | Phase transition from liquid to solid | researchgate.net |

| CTAB Aqueous Solution | 1000-1150 | Decrease in I₁₀₈₅/I₁₁₂₈ and I₁₀₈₅/I₁₀₆₇ ratios with concentration | Increase in all-trans chain segments during micelle transition | researchgate.net |

| TTAB/Polyelectrolyte Complex | Not specified | Changes in alkyl chain configuration | Transition from liquid-like to crystalline state | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the detailed molecular structure of organic compounds in solution. It provides information about the connectivity of atoms and their chemical environment.

For trimethylammonium bromide derivatives, both ¹H and ¹³C NMR are routinely used for structural confirmation and to study aggregation behavior. acs.org In the ¹H NMR spectrum of 16-mercapto hexadecyl trimethylammonium bromide, the protons of the trimethylammonium headgroup appear as a singlet at around 3.47 ppm in CDCl₃ and 2.99 ppm in D₂O. doi.org The protons of the alkyl chain give rise to a series of multiplets at different chemical shifts. doi.org

¹³C NMR provides information about the carbon skeleton. For 16-mercapto hexadecyl trimethylammonium bromide, the carbon of the trimethylammonium group appears around 53.5 ppm, while the carbons of the long alkyl chain resonate in the 23-67 ppm range. doi.org The chemical shifts in NMR are sensitive to the local environment, and changes in these shifts can be used to study phenomena like micelle formation. acs.org As the surfactant concentration increases above the critical micelle concentration (cmc), changes in the chemical shifts (δ) and relaxation times of the surfactant's discrete groups can be observed and fitted to models to calculate micellar parameters like the aggregation number (Nagg). acs.org

The table below summarizes representative NMR data for a trimethylammonium bromide derivative.

| Nucleus | Compound | Solvent | Chemical Shift (δ, ppm) | Assignment | Reference |

| ¹H | 16-mercapto hexadecyl trimethylammonium bromide | CDCl₃ | 3.47 (s, 9H) | -N⁺(CH₃)₃ | doi.org |

| ¹H | 16-mercapto hexadecyl trimethylammonium bromide | D₂O | 2.99 (s, 9H) | -N⁺(CH₃)₃ | doi.org |

| ¹³C | 16-mercapto hexadecyl trimethylammonium bromide | CDCl₃ | 53.5 | -N⁺(CH₃)₃ | doi.org |

| ¹³C | 16-mercapto hexadecyl trimethylammonium bromide | CDCl₃ | 67.0 | -CH₂-N⁺ | doi.org |

Electron Microscopy for Morphological and Microstructural Analysis

Electron microscopy techniques are indispensable for visualizing the morphology and microstructure of materials at the nanoscale, providing direct evidence of the size, shape, and arrangement of particles and aggregates.

Scanning Electron Microscopy (SEM) and Variable Pressure SEM (VPSEM)

Scanning Electron Microscopy (SEM) produces high-resolution images of a sample's surface topography. It has been used to study the morphology of materials synthesized using trimethylammonium bromide derivatives as templates or modifiers. For example, SEM images can reveal the surface morphology of thin films and nanoparticles. rsc.org In a study on tungsten oxide thin films, SEM analysis showed the formation of spherical nanoparticles and revealed that the particle size and film thickness were influenced by the concentration of CTAB. rsc.org

Variable Pressure SEM (VP-SEM) is an advanced form of SEM that allows for the imaging of hydrated or non-conductive samples without the need for extensive sample preparation like dehydration and coating, which can introduce artifacts. mdpi.com This is particularly useful for studying biological samples or hydrated structures like biofilms. VP-SEM provides a more accurate representation of the sample's natural state. mdpi.com For instance, VP-SEM has been shown to be superior for observing the topography of the extracellular polymeric substance (EPS) matrix in S. mutans biofilms compared to conventional high-vacuum SEM. mdpi.com

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) provides even higher resolution images than SEM, allowing for the visualization of the internal structure of materials. It is widely used to characterize the size, shape, and dispersion of nanoparticles and the microstructure of self-assembled systems like micelles and vesicles.

In research involving gold nanoparticles, TEM is crucial for determining their morphology. For instance, TEM images have been used to characterize spherical and cube-like gold nanoparticles capped with CTAB. acs.org These images provide precise measurements of the particle dimensions. acs.org Cryogenic TEM (cryo-TEM) is a specialized version of TEM where samples are flash-frozen in their native, hydrated state. This technique has been instrumental in studying the evolution of microstructures in aqueous solutions of CTAB. zhenzhi.comsciengine.com Cryo-TEM studies have shown that the addition of certain organic molecules to CTAB solutions can induce transitions from globular micelles to worm-like micelles and even to unilamellar and bilamellar vesicles. zhenzhi.com These direct observations are vital for understanding the self-assembly behavior of surfactants.

The following table highlights key applications of electron microscopy in the study of systems involving trimethylammonium bromide derivatives.

| Technique | System | Observation | Significance | Reference |

| SEM | Tungsten oxide thin films with CTAB | Spherical nanoparticles, changes in particle size and film thickness | Understanding the role of CTAB in material synthesis | rsc.org |

| VP-SEM | S. mutans biofilm | Well-preserved topography of the EPS matrix | Accurate imaging of hydrated biological structures | mdpi.com |

| TEM | CTAB-capped gold nanoparticles | Characterization of nanoparticle size and shape (spherical, cubic) | Quality control and understanding of nanoparticle synthesis | acs.org |

| Cryo-TEM | CTAB aqueous solutions with additives | Microstructure evolution from globular to worm-like micelles and vesicles | Direct visualization of surfactant self-assembly | zhenzhi.com |

X-ray Diffraction (XRD) for Crystallographic and Phase Analysis

X-ray Diffraction (XRD) is a non-destructive analytical technique fundamental for investigating the crystalline structure of materials. It provides detailed information about the atomic arrangement, crystal phase, and physical properties of a sample. In the context of trimethylammonium bromide and its long-chain alkyl derivatives like cetyltrimethylammonium bromide (CTAB), XRD is extensively used to characterize the structure of materials synthesized in its presence, such as nanoparticles or modified minerals. researchgate.netsrce.hrforcetechnology.com

Each crystalline material produces a unique diffraction pattern, which serves as a fingerprint for identification. forcetechnology.com The analysis of XRD patterns can reveal the phase composition of a sample, allowing for the identification of different crystalline forms. For instance, when CTAB is used as a template or surfactant in the synthesis of metal oxides like zinc ferrite (B1171679) (ZnFe₂O₄) or alumina (B75360) (Al₂O₃), XRD patterns are used to confirm the formation of the desired crystal structure. researchgate.netresearchgate.net Studies have shown that the resulting materials exhibit diffraction peaks corresponding to the inorganic crystal planes, confirming their high purity and crystalline nature. researchgate.net

The technique is also employed to determine crystallite size. The average crystallite size can be calculated from the broadening of the XRD peaks using the Scherrer equation. Research on zinc oxide (ZnO) and copper oxide (CuO) nanoparticles synthesized with CTAB showed that the average crystallite size decreased as the concentration of CTAB increased. srce.hr Furthermore, XRD is crucial in the study of organoclays, where trimethylammonium bromide derivatives are intercalated into clay galleries. Changes in the basal spacing of the clay, monitored by shifts in the diffraction peaks, provide direct evidence of surfactant intercalation and the arrangement of the organic molecules within the mineral structure. researchgate.net

| Material | Derivative Used | Observed Crystal Planes (2θ values) | Key Finding | Reference |

|---|---|---|---|---|

| Zinc Ferrite (ZnFe₂O₄) | CTAB | 29.93° (220), 35.27° (311), 42.81° (400), 53.09° (422), 56.54° (333), 62.19° (440) | Confirmed high purity of the ZnFe₂O₄ crystal structure without metal oxide residues. | researchgate.net |

| Hydroxyapatite (HAp) | CTAB | Characteristic peaks of HAp retained in the HAp-CTAB nanocomposite. | Demonstrated the successful formation of a bioceramic nanocomposite. | researchgate.net |

| Alumina (Al₂O₃) | CTAB | Identified as γ-Al₂O₃ after calcination at 550 °C. | Showed the role of CTAB in forming mesoporous alumina with specific phases. | researchgate.net |

Surface-Sensitive Spectroscopic Techniques

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical state of the elements within the top 5-10 nanometers of a material's surface. wikipedia.org The technique works by irradiating a material with X-rays and measuring the kinetic energy of the electrons that are ejected. wikipedia.org In studies involving trimethylammonium bromide derivatives, XPS is instrumental in confirming the presence and chemical environment of the surfactant on the surface of various substrates, such as nanoparticles. nih.govresearchgate.net

A typical XPS analysis provides survey scans to identify all present elements (except H and He) and high-resolution scans for specific elements to determine their bonding states. For materials modified with cetyltrimethylammonium bromide (CTAB), high-resolution spectra of Carbon (C 1s), Nitrogen (N 1s), and Bromine (Br 3d) are particularly informative. The N 1s peak confirms the presence of the quaternary ammonium headgroup, while the Br 3d peak confirms the presence of the bromide counter-ion. researchgate.net

For example, in the characterization of palladium nanoparticle assemblies prepared with CTAB, XPS survey scans confirmed the presence of Pd, C, N, and Br. researchgate.net High-resolution scans provided more detail:

N 1s: A peak around 402.2 eV is characteristic of the positively charged nitrogen atom in the trimethylammonium headgroup (C-N⁺).

Br 3d: A doublet with the Br 3d₅/₂ peak appearing around 68.5 eV is assigned to the bromide ion (Br⁻).

C 1s: The carbon spectrum is often deconvoluted into multiple peaks, representing C-C/C-H bonds from the alkyl chain (around 285.0 eV) and C-N bonds from the headgroup (at a slightly higher binding energy).

These spectral signatures provide direct evidence that the CTAB molecules are adsorbed onto the material surface. nih.govresearchgate.net

| Element/Orbital | Typical Binding Energy (eV) | Assignment | Reference |

|---|---|---|---|

| N 1s | ~402.2 eV | Quaternary Ammonium Nitrogen (R-N⁺) | researchgate.net |

| Br 3d₅/₂ | ~68.5 eV | Bromide ion (Br⁻) | researchgate.net |

| C 1s | ~285.0 eV | Alkyl Chain (C-C, C-H) | researchgate.net |

| C 1s | ~286.5 eV | Carbon bonded to Nitrogen (C-N) | researchgate.net |

Thermogravimetric Analysis (TGA) for Thermal Stability Studies

Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. etamu.edu This technique is used to determine the thermal stability and composition of materials. For compounds like trimethylammonium bromide and its derivatives, TGA provides crucial insights into their degradation kinetics and thermal stability, especially when they are part of a composite material or used in solventless processes. scispace.com

TGA experiments on organoclays modified with alkyl trimethylammonium bromides reveal multi-step decomposition profiles. researchgate.netqut.edu.au A typical TGA curve for such a material shows:

An initial mass loss at temperatures up to around 100-130 °C, attributed to the dehydration of adsorbed and interlayer water. researchgate.netqut.edu.au

A significant mass loss in the range of approximately 180 °C to 400 °C, which corresponds to the decomposition and oxidation of the organic surfactant molecules. researchgate.netqut.edu.au

At much higher temperatures (e.g., >550 °C), further mass loss can occur due to the dehydroxylation of the inorganic clay structure itself. qut.edu.au

The decomposition temperature is a key indicator of the thermal stability of the compound. Studies comparing various quaternary ammonium salts (QASs) have used TGA to assess their relative stability in a solid state. scispace.com The temperature at which significant mass loss begins (onset temperature) is a critical parameter derived from TGA curves. For instance, research on ionic liquids has shown that the thermal stability is highly dependent on the molecular structure of both the cation and the anion. acs.org

| Temperature Range (°C) | Event | Interpretation | Reference |

|---|---|---|---|

| Room Temp – 130°C | Mass Loss Step 1 | Dehydration of adsorbed and hydration water. | researchgate.net |

| ~180 – 400°C | Mass Loss Step 2 | Decomposition/oxidation of the organic surfactant. | researchgate.netqut.edu.au |

| > 550°C | Mass Loss Step 3 | Dehydroxylation of the inorganic clay lattice. | qut.edu.au |

UV-Visible Spectroscopy for Electronic Transitions and Interactions

UV-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a substance. It is widely used to study electronic transitions and molecular interactions in solution. For trimethylammonium bromide derivatives, UV-Vis spectroscopy is a key tool for investigating their aggregation behavior, particularly the formation of micelles, and their interactions with other molecules like dyes. tandfonline.comnih.govbohrium.com

The self-aggregation of surfactants like dodecyltrimethylammonium (B156365) bromide (DTAB) or cetyltrimethylammonium bromide (CTAB) in aqueous solutions can be monitored using UV-Vis spectroscopy, often with a probe molecule. bohrium.com The absorbance of the solution is plotted against the surfactant concentration, and a distinct break in the plot indicates the Critical Micelle Concentration (CMC), the concentration at which micelles begin to form. bohrium.com

This technique is also highly effective for studying the interaction between trimethylammonium bromide surfactants and dyes. For example, the interaction between methyl red and CTAB shows distinct spectral shifts. nih.gov In one study, the anionic form of methyl red exhibited a maximum absorbance (λ_max) between 432-438 nm. nih.gov As CTAB was added, this peak decreased, and a new, blue-shifted band appeared at a lower wavelength (412-424 nm), indicating the formation of an ion-pair complex between the cationic surfactant and the anionic dye. nih.gov Such spectral shifts (hypsochromic or bathochromic) provide clear evidence of molecular-level interactions and the formation of new complexes. nih.govacs.org These studies can also be used to calculate thermodynamic parameters of the interaction, such as the binding constant (K_b) and the Gibbs free energy of binding (ΔG_b°). nih.govresearchgate.net

| System | Derivative | λ_max (nm) | Observation | Reference |

|---|---|---|---|---|

| Methyl Red (Anionic form) | CTAB | 432-438 nm | Initial absorbance peak of the dye in aqueous solution. | nih.gov |

| Methyl Red + CTAB | CTAB | 412-424 nm | Appearance of a new, blue-shifted peak indicating complex formation. | nih.gov |

| Gold Nanoparticles (AuNPs) | CTAB | ~526 nm | Initial Surface Plasmon Resonance (SPR) peak of dispersed AuNPs. | acs.org |

| Gold Nanoparticles + CTAB | CTAB | 600-800 nm | Appearance of a new, red-shifted peak indicating aggregation of AuNPs. | acs.org |

Supramolecular Chemistry and Self Assembly Research

Micelle Formation and Aggregation Behavior

Trimethylammonium bromide surfactants are well-known for their ability to form micelles in aqueous solutions. This process is a spontaneous self-assembly phenomenon, where the surfactant monomers aggregate to minimize the unfavorable contact between their hydrophobic alkyl chains and water. The hydrophilic trimethylammonium head groups remain exposed to the aqueous environment, forming the outer surface of the micelle.

The critical micelle concentration (CMC) is a fundamental parameter that defines the concentration at which surfactant monomers begin to form micelles. The determination of the CMC for trimethylammonium bromides is routinely accomplished through various experimental techniques, with conductivity and surface tension measurements being the most common. ache.org.rsresearchgate.net A plot of a physical property, such as specific conductivity or surface tension, against the surfactant concentration typically shows an abrupt change in slope at the CMC. researchgate.netscispace.com

The CMC is significantly influenced by the molecular structure of the surfactant, particularly the length of the alkyl chain. As the length of the hydrophobic tail increases, the CMC decreases. This is because longer alkyl chains have a greater tendency to be shielded from water, thus favoring micellization at lower concentrations. sci-hub.se The relationship between CMC and the number of carbon atoms in the alkyl chain (n) for an ionic surfactant like alkyl trimethylammonium bromide can be described by the Stauff-Klevens rule: log CMC = A - Bn, where A and B are constants. researchgate.net

Several other factors also affect the CMC of trimethylammonium bromides:

Temperature: The effect of temperature on the CMC can be complex. For some alkyltrimethylammonium bromides, the CMC initially decreases with increasing temperature, reaches a minimum, and then increases. researchgate.netmdpi.com For those with longer alkyl chains, the CMC may show a slight increase with temperature over a wide range. mdpi.comnih.gov

Additives: The presence of electrolytes, such as inorganic salts, typically lowers the CMC. scispace.comaatbio.com The added counterions reduce the electrostatic repulsion between the ionic head groups of the surfactant molecules, thereby promoting aggregation. scispace.com Organic additives, like alcohols and diols, can also influence the CMC. For instance, the addition of 1,2-propanediol to aqueous solutions of decyltrimethylammonium (B84703) bromide has been shown to increase the CMC. mdpi.com

| Surfactant | Number of Carbon Atoms in Alkyl Chain | CMC (mM) |

|---|---|---|

| Hexyltrimethylammonium Bromide (C6TAB) | 6 | - |

| Octyltrimethylammonium Bromide (C8TAB) | 8 | - |

| Decyltrimethylammonium Bromide (C10TAB) | 10 | ~65-69 |

| Dodecyltrimethylammonium (B156365) Bromide (C12TAB) | 12 | ~15-16 |

| Tetradecyltrimethylammonium Bromide (C14TAB) | 14 | ~3.8-4.0 |

| Hexadecyltrimethylammonium Bromide (C16TAB/CTAB) | 16 | ~0.9-1.0 |

| Octadecyltrimethylammonium Bromide (C18TAB) | 18 | - |

Note: The CMC values can vary slightly depending on the experimental method and purity of the surfactant.

The micelles formed by alkyl trimethylammonium bromides in aqueous solutions are typically spherical at concentrations just above the CMC. As the surfactant concentration increases, these micelles can undergo structural transitions to form larger, non-spherical aggregates such as wormlike or rod-like micelles. nih.gov The structure and dynamics of these micelles can be investigated using techniques like small-angle neutron scattering (SANS) and molecular dynamics (MD) simulations. nih.govrsc.org These studies provide insights into the aggregation number (the number of surfactant monomers in a micelle), the shape of the micelles, and the local environment within the micellar core. rsc.org

In nonpolar organic solvents, alkyl trimethylammonium bromides can form reverse micelles . These are nanometer-sized aggregates where the polar head groups form a hydrophilic core that can encapsulate water, while the hydrophobic tails extend into the surrounding organic medium. researchgate.net The formation of stable reverse micelles often requires the presence of a cosurfactant, typically a short-chain alcohol like hexanol or pentanol. researchgate.netbham.ac.uk The size and water content of these reverse micelles can be controlled, making them useful as nanoreactors for various chemical and biochemical reactions. researchgate.netscience.gov Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure, size, and dynamics of reverse micelles, providing information on the distribution of the components between the micellar interface and the continuous phase. bham.ac.ukscience.gov

When two or more different surfactants are present in a solution, they can co-aggregate to form mixed micelles. The behavior of these mixed systems is often non-ideal and can exhibit synergistic or antagonistic interactions. The study of mixed micellar systems containing trimethylammonium bromides is of great interest due to their potential for enhanced performance in various applications.

The interactions between the different surfactant molecules in a mixed micelle can be quantified by an interaction parameter (β), which can be determined using regular solution theory. medcraveonline.com A negative value of β indicates synergistic interactions, meaning that the mixture is more favorable for micellization than the individual components, often resulting in a lower CMC than either pure surfactant. medcraveonline.com For example, studies on mixed systems of cetyltrimethylammonium bromide (CTAB) and the non-ionic surfactant Tween-20 have shown negative interaction parameters, indicating synergism. medcraveonline.com

The composition of the mixed micelles can also be determined, which is often different from the composition of the monomers in the bulk solution. This is due to the different tendencies of the individual surfactants to form micelles. The investigation of these interaction parameters is crucial for designing mixed surfactant systems with tailored properties for specific applications. medcraveonline.comnih.gov

Host-Guest Chemistry in Supramolecular Assemblies

Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent intermolecular forces. nih.gov A key concept in this field is host-guest chemistry, where a larger "host" molecule or assembly encapsulates a smaller "guest" molecule. escholarship.orgfiveable.me The micelles and other self-assembled structures formed by trimethylammonium bromides can act as hosts for a variety of guest molecules.

The hydrophobic core of a normal micelle in an aqueous solution provides a nonpolar microenvironment that can solubilize hydrophobic guest molecules that are otherwise insoluble in water. This is the basis for many of the applications of surfactants in detergency and drug delivery. The binding of a guest molecule within the host assembly is driven by non-covalent interactions such as hydrophobic effects, van der Waals forces, and electrostatic interactions. fiveable.me

Similarly, the polar core of a reverse micelle can host hydrophilic guest molecules in a nonpolar solvent. researchgate.net The confined environment of the host can alter the properties and reactivity of the encapsulated guest. escholarship.org The study of these host-guest interactions in trimethylammonium bromide-based supramolecular assemblies is an active area of research, with potential applications in catalysis, sensing, and controlled release systems. escholarship.orgnih.gov

Polyelectrolyte-Surfactant Interactions and Complex Formation

The interaction between charged polymers (polyelectrolytes) and oppositely charged surfactants, such as trimethylammonium bromides, leads to the formation of polyelectrolyte-surfactant complexes (PSCs). nih.gov This complexation is primarily driven by strong electrostatic interactions between the charged groups on the polymer chain and the surfactant head groups. nih.gov

The formation of these complexes typically begins at a surfactant concentration known as the critical aggregation concentration (cac), which is usually much lower than the CMC of the pure surfactant. acs.org At the cac, surfactant molecules begin to bind to the polyelectrolyte chain, forming micelle-like aggregates along the polymer. As more surfactant is added, the polyelectrolyte becomes saturated with surfactant molecules, and eventually, at a higher concentration, free micelles may form in the solution. acs.org

The structure and properties of the resulting PSCs depend on various factors, including the charge densities of the polyelectrolyte and surfactant, the length of the surfactant's alkyl chain, the ionic strength of the solution, and the temperature. nih.govacs.orgacs.org These complexes can exhibit a range of behaviors, from being soluble in water to precipitating out of solution. The study of these interactions is important for understanding and controlling the behavior of many industrial and biological systems where both polyelectrolytes and surfactants are present.

Self-Assembled Structures and Liquid Crystal Templating

Beyond simple spherical or wormlike micelles, trimethylammonium bromides can form more complex, ordered, self-assembled structures known as liquid crystals or mesophases. researchgate.net These structures have a degree of order that is intermediate between that of a crystalline solid and an isotropic liquid. Common liquid crystalline phases formed by surfactants include hexagonal, cubic, and lamellar phases.

These self-assembled liquid crystalline structures can be used as templates for the synthesis of mesoporous materials. researchgate.net In this process, the surfactant liquid crystal acts as a structure-directing agent, around which a network of an inorganic material, such as silica (B1680970), is formed. Subsequent removal of the organic surfactant template, typically by calcination, leaves behind a porous inorganic material with a highly ordered and uniform pore structure that is a replica of the original liquid crystal structure. researchgate.net Cetyltrimethylammonium bromide (CTAB) is a widely used template for the synthesis of mesoporous silica materials like MCM-41, which has a hexagonal arrangement of cylindrical pores. researchgate.net

Furthermore, trimethylammonium bromides have been investigated for their ability to induce the vertical alignment of liquid crystals. mdpi.com For instance, hexadecyltrimethylammonium bromide (HTAB) can self-assemble on surfaces like indium tin oxide (ITO) and promote a homeotropic (vertical) alignment of liquid crystal molecules. mdpi.com This property is of interest for applications in liquid crystal displays and other electro-optical devices. mdpi.com The self-assembly of trimethylammonium bromide-coated nanoparticles into ordered two-dimensional patterns has also been observed. nih.gov

Catalysis and Reaction Engineering Research

Phase-Transfer Catalysis Applications

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. Quaternary ammonium (B1175870) salts, including derivatives of trimethylammonium bromide, are cornerstone catalysts in this field. They function by pairing with an anion from the aqueous phase, forming an ion-pair that is soluble in the organic phase, thereby transporting the anion to the organic reactant.

Facilitation of Organic Reactions (e.g., Diels-Alder reactions, nucleophilic substitutions)

Quaternary ammonium salts are widely employed as phase-transfer catalysts for various organic reactions, most notably nucleophilic substitutions. crdeepjournal.orgoperachem.com The catalyst, often represented as Q⁺X⁻, transports a nucleophilic anion (Y⁻) from the aqueous phase into the organic phase where it can react with an organic substrate (RX). The efficiency of the catalyst is influenced by the structure of its alkyl chains; very short chains may not provide sufficient organophilicity to partition into the organic phase, while longer or bulkier chains can enhance this partitioning and the reactivity of the "naked" anion. operachem.com Open-faced catalysts like hexadecyltrimethylammonium bromide are noted for increasing the interfacial area of interaction, which is beneficial for the phase transfer process. operachem.com

While quaternary ammonium salts are used in a variety of PTC reactions, the application of trimethylammonium bromide derivatives in Diels-Alder reactions is more accurately characterized as micellar catalysis rather than phase-transfer catalysis, particularly when the reaction is conducted in an aqueous medium without a separate organic phase. phasetransfercatalysis.com

Nucleophilic substitution reactions represent a classic application of phase-transfer catalysis. The process involves the transfer of a nucleophile from an aqueous solution to an organic substrate dissolved in a water-immiscible solvent. This is made possible by the quaternary ammonium catalyst. operachem.com Although many studies utilize salts like tetrabutylammonium (B224687) bromide (TBAB), the fundamental principles apply to trimethylammonium salts with appropriate alkyl chain lengths that confer solubility in the organic phase. crdeepjournal.org

Polymerization Reactions (e.g., polyamide, polycarbonate, polythiocarbonate synthesis)

Phase-transfer catalysis is a valuable method in polymerization, offering mild reaction conditions and enabling the use of reactants with different phase solubilities.

Polyamide Synthesis: While phase-transfer catalysts like tetra-n-butylammonium bromide have been used in the preparation of composite materials involving polyamides, specific research detailing the use of trimethylammonium bromide as a phase-transfer catalyst for the polymerization of polyamides is not extensively documented in the reviewed literature. nih.gov

Polycarbonate Synthesis: The synthesis of polycarbonates can be influenced by quaternary ammonium salts. Research has shown their use in conjunction with other catalysts, such as double metal cyanide complexes, to selectively produce cyclic carbonates from CO₂ and epoxides, which is a competing reaction to polycarbonate formation. rsc.org However, clear evidence for trimethylammonium bromide acting as a primary phase-transfer catalyst for the direct polymerization of polycarbonates is limited.

Polythiocarbonate Synthesis: The synthesis of polythiocarbonates from diphenols and thiophosgene (B130339) has been successfully achieved under phase-transfer catalysis conditions. Various quaternary ammonium and phosphonium (B103445) salts have been shown to be effective catalysts for this polymerization. The choice of catalyst, particularly its hydrophilicity or lipophilicity, has a significant effect on the molecular weights of the resulting polymers, depending on the structure of the diphenol monomer. This demonstrates the applicability of the broader class of quaternary ammonium salts in this specific polymerization.

Palladium Salt-Catalyzed Cross-Coupling Reactions in Aqueous Media

Running palladium-catalyzed cross-coupling reactions in water is a key objective of green chemistry. Surfactants and phase-transfer catalysts can play a crucial role in these aqueous systems. Cetyltrimethylammonium bromide (CTAB) has been utilized in the aqueous phase synthesis of palladium tripod nanocrystals. nih.gov These nanocrystals, prepared in a CTAB solution, were subsequently shown to be active and recyclable catalysts for a range of Sonogashira cross-coupling reactions conducted in water. nih.gov In this application, CTAB facilitates the formation of the catalytically active nanostructures in the aqueous medium, which then effectively catalyze the C-C bond formation.

Micellar Catalysis and Reaction Kinetics

Long-chain alkyltrimethylammonium bromides, most notably Cetyltrimethylammonium bromide (CTAB), are well-known cationic surfactants that form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC). These micelles act as nano-reactors, concentrating reactants within their structure and often dramatically altering reaction rates and pathways.

The catalytic effect of micelles is attributed to the partitioning of reactants between the bulk aqueous phase and the micellar pseudo-phase. This can lead to a significant increase in the effective concentration of reactants and stabilization of the transition state. For instance, CTAB micelles have been shown to catalyze the cleavage of p-nitrophenyl alkanoates, with the reaction center located in the Stern layer of the micelle and the acyl chain of the ester directed into the hydrophobic core.

A notable example is the Diels-Alder reaction between cyclopentadiene (B3395910) and methyl naphthoquinone, which is reported to be a "micelle catalyzed Diels-Alder reaction" in the presence of CTAB, leading to enhanced reaction yields and shorter reaction times. phasetransfercatalysis.com The micellar environment facilitates the reaction in an aqueous medium without the need for an organic solvent.

The kinetics of reactions in the presence of CTAB micelles are often analyzed using pseudo-phase models, such as the Menger-Portnoy model. These models account for the distribution of the substrate between the aqueous and micellar phases. Studies on the degradation of dyes like fuchsin in alkaline medium show that the pseudo-first-order rate constants increase with CTAB concentration. rsc.org This is attributed to the incorporation of both the dye and the hydroxide (B78521) ion into the Stern layer of the CTAB micelles, which is driven by both hydrophobic and electrostatic interactions. rsc.org

Table 1: Effect of CTAB Concentration on O-allylation of Eugenol

| CTAB Concentration (mM) | Yield (%) |

| 0 | 11.20 |

| 1.21 x 10¹ | 65.50 |

| 1.21 x 10² | 81.10 |

| 1.21 x 10³ | 75.30 |

This interactive table is based on data from a study on the micellar catalytic O-allylation of eugenol, showing an optimal catalyst concentration for the reaction. operachem.com

Role as Bifunctional Catalysts

Beyond its role in phase-transfer and micellar catalysis, cetyltrimethylammonium bromide (CTAB) has been identified as a bifunctional agent in materials science applications. In the construction of a Nb₂CTₓ@MoSe₂ heterostructure for use in potassium-ion batteries, CTAB was found to play two distinct roles. nih.govresearchgate.net

Growth Regulation: The functionalization of the surface of Nb₂CTₓ with CTAB influences the subsequent growth of MoSe₂ through a combination of electrostatic effects, stereochemical effects, and Lewis acid-base interactions. This leads to the formation of a well-defined tiled heterostructure. nih.gov

Structural Modification: Due to a "pillar effect," the positively charged CTA⁺ cations intercalate between the negatively charged layers of Nb₂CTₓ. This intercalation expands the interlayer spacing of the material significantly, from 0.77 to 1.21 nm, creating more space for alkali metal ion storage. nih.govresearchgate.net

This dual functionality of regulating growth and modifying the material's structure highlights a more complex role for trimethylammonium bromide derivatives than simply acting as a surfactant or phase-transfer agent.

Heterogeneous Catalysis and Photocatalysis

Trimethylammonium bromide derivatives, particularly CTAB, are extensively used as templating agents or modifiers in the synthesis of heterogeneous catalysts and photocatalysts. By adsorbing onto the surface of materials or forming micellar templates, they can control the growth, morphology, and surface properties of the final catalytic material.

In photocatalysis, CTAB has been used to synthesize organobentonite by modifying natural bentonite (B74815). This CTAB-modified bentonite, when combined with titanium dioxide (TiO₂), creates a powerful photocatalytic system for the pretreatment of aging landfill leachate. nih.gov The organic functional groups from the CTAB successfully load onto the bentonite surface, enhancing its properties. nih.gov

Another example involves the synthesis of a nanocomposite of cobalt ferrite (B1171679) (CoFe₂O₄) modified with CTAB. This CTAB@CoFe₂O₄ nanocomposite was shown to be an efficient photocatalyst for the reduction of toxic Cr(VI) ions from aqueous solutions. google.com Similarly, the surface of hematite (B75146) (α-Fe₂O₃) nanorod arrays has been treated with CTAB, which was found to promote its performance as a photoanode for photoelectrochemical water splitting.

Materials Science and Nanotechnology Research

Template-Directed Synthesis of Nanomaterials

The use of trimethylammonium bromide compounds as structure-directing agents is a versatile and widely adopted strategy for the synthesis of a diverse range of nanomaterials. The specific morphology and properties of the resulting nanomaterial are influenced by factors such as the concentration of the surfactant, the reaction temperature, and the pH of the solution.

Cetyltrimethylammonium bromide (CTAB) is a crucial templating agent in the synthesis of mesoporous silica (B1680970) nanoparticles (MSNs), most notably the M41S family of materials, which includes MCM-41. nih.gov In this process, CTAB molecules in an aqueous solution self-assemble into cylindrical micelles. nih.gov These micelles then form a hexagonal array, which serves as a template for the polymerization of a silica precursor, such as tetraethyl orthosilicate (TEOS). researchgate.net The silicate species are attracted to the cationic headgroups of the CTAB molecules, leading to the formation of a silica framework around the micellar rods. nih.gov After the silica structure is formed, the CTAB template is removed, typically by calcination or solvent extraction, leaving behind a network of uniform, hexagonally arranged mesopores. nih.govrug.nl

The concentration of CTAB plays a significant role in the resulting properties of the MCM-41 material. Research has shown that increasing the CTAB concentration can lead to a decrease in particle size and an increase in the total pore volume of the mesoporous silica. researchgate.net This method allows for the creation of materials with high surface areas and ordered pore structures, making them suitable for various applications. researchgate.netrug.nl

| Parameter | Effect of Increasing CTAB Concentration | Reference |

|---|---|---|

| Particle Size | Decreases | researchgate.net |

| Total Pore Volume | Increases | researchgate.net |

Trimethylammonium bromide compounds are also utilized in the synthesis of various metal and metal oxide nanoparticles, where they can act as a capping agent, a shape-directing agent, or a template.

Silver Nanoparticles : In the green synthesis of silver nanoparticles (AgNPs) using plant extracts, CTAB has been studied for its role in influencing the morphology of the resulting nanoparticles. scispace.com While in some cases, CTAB did not significantly alter the shape or size of the AgNPs, it is often employed to stabilize the nanoparticles and prevent their aggregation in solution. scispace.com The cationic nature of CTAB allows it to form a layer around the nanoparticles, providing electrostatic stabilization. mdpi.com

Zinc Oxide Nanoparticles : CTAB is widely used as a surfactant in the hydrothermal and mechanochemical synthesis of zinc oxide (ZnO) nanostructures. chalcogen.romdpi.comproquest.com It plays a crucial role in controlling the morphology of the ZnO crystals, leading to the formation of various shapes such as flakes, rods, and spheres. chalcogen.romdpi.com The CTAB molecules can selectively adsorb onto different crystallographic faces of the growing ZnO crystals, thereby influencing their growth rates in different directions and ultimately determining the final shape of the nanostructures. chalcogen.ro In some synthesis methods, CTAB can also accelerate the ionization of zinc precursors. chalcogen.ro

The template-directed synthesis approach using trimethylammonium bromide extends to various metal oxide nanoparticles, enabling control over their size and morphology.

Tungsten Oxide (WO3) Nanoparticles : CTAB has been successfully employed as a supramolecular template for the synthesis of tungsten oxide (WO3) nanoparticles. researchgate.netthescipub.comthescipub.com In this method, CTAB forms a template around which the tungsten precursor hydrolyzes and condenses. researchgate.netthescipub.comthescipub.com The concentration of CTAB and the reaction temperature are critical parameters that influence the particle size of the resulting WO3 nanoparticles. researchgate.netthescipub.comthescipub.com By optimizing these conditions, it is possible to produce WO3 nanoparticles in the size range of 3-15 nm with a uniform morphology and a narrow size distribution. researchgate.netthescipub.comthescipub.com

| Condition | Effect on Particle Size | Reference |

|---|---|---|

| CTAB Concentration | Influences particle size and distribution | researchgate.netthescipub.comthescipub.com |

| Reaction Temperature | Affects particle size | researchgate.netthescipub.comthescipub.com |

Zinc Stannate (ZnSnO3+x) Nanocrystallites : CTAB is used as a surfactant in the wet chemistry synthesis of zinc stannate (ZnSnO3) and related nanocrystallites. nih.govresearchgate.netscispace.com The presence of CTAB helps to stabilize the nanoparticles and can influence their anisotropic growth by altering the surface energy of the crystallite faces. nih.govscispace.com This leads to the formation of nanocrystallites with controlled morphologies. nih.govscispace.com

The templating effect of trimethylammonium bromide is not limited to inorganic materials; it is also a valuable tool in the synthesis of structured organic polymers.

Polyaniline (PANI) Rhombic Plates : In a low acid environment, CTAB can be used as a soft template to synthesize well-defined polyaniline rhombic plates. utk.edu Lamellar micelles formed by CTAB and the oxidant, ammonium (B1175870) persulfate, act as both the template and the oxidant for the polymerization of aniline. utk.edu These micelles also facilitate the assembly of two-dimensional PANI sheets into three-dimensional rhombic plates through intermolecular interactions. utk.edu The concentration of CTAB, the pH of the solution, and the type of anion present are all crucial factors in the successful formation of these regular rhombic structures. utk.edu

In the synthesis of zeolites, which are microporous crystalline aluminosilicates, trimethylammonium bromide compounds can serve as a secondary template or a mesopore-generating agent to create hierarchical structures.

ZSM-5 Zeolites : CTAB can be used in the synthesis of hierarchical ZSM-5 zeolites, which possess both micropores and mesopores. sylzyhg.comrsc.org In these syntheses, CTAB can act as a mesoporous template, while a primary template directs the formation of the microporous zeolite framework. sylzyhg.com The presence of CTAB can influence the crystallization process and the self-assembly of zeolite seeds, leading to the formation of hierarchical structures with tunable properties such as BET surface area and total pore volume. researchgate.net The amount of CTAB added to the synthesis mixture is a key parameter for controlling the final structure of the hierarchical ZSM-5. researchgate.net

Zeolite Nanosheets : Hierarchical ZSM-5 nanosheets with intracrystalline mesopores have been synthesized using CTAB as a second template in a seed-induced hydrothermal route. rsc.org This approach allows for the creation of zeolites with a unique honeycomb morphology. rsc.org The use of traditional surfactants like CTAB is advantageous due to their low cost and minimal environmental impact. rsc.org

Trimethylammonium bromide compounds can also function as crystal habit modifiers, influencing the growth of crystalline materials to produce specific morphologies.

Calcium Sulfate (B86663) Hemihydrate (α-HH) Whiskers : CTAB has been shown to be an effective crystal modifier in the synthesis of α-calcium sulfate hemihydrate (α-HH) whiskers with high aspect ratios. nih.govsemanticscholar.org During the hydrothermal synthesis, the cationic CTAB molecules preferentially adsorb onto the negatively charged side facets of the growing α-HH crystals. nih.govsemanticscholar.org This adsorption inhibits the growth of the whiskers in the directions normal to these side facets, thereby promoting one-dimensional growth along the c-axis. nih.govsemanticscholar.org This results in the formation of long, thin whiskers with significantly increased aspect ratios. nih.govsemanticscholar.org The concentration of CTAB is a critical factor, with the aspect ratio of the whiskers increasing as the CTAB concentration increases up to its critical micelle concentration (CMC). semanticscholar.org

| CTAB Concentration | Effect on Average Aspect Ratio | Reference |

|---|---|---|

| 0 mol·L−1 | ~80 | semanticscholar.org |

| Up to 9.2 × 10−4 mol·L−1 (CMC) | Increases to ~430 | semanticscholar.org |

Ferroelectric Materials Research

Organic Ferroelectrics based on Trimethylammonium Bromide

Trimethylammonium bromide ((CH₃)₃NHBr) has been recognized as an organic ferroelectric material that exhibits these properties just below room temperature. rsc.org The discovery of ferroelectricity in such a simple molecular compound is significant because organic ferroelectrics are gaining attention for their flexible design possibilities and ease of production compared to traditional inorganic ceramic ferroelectrics. rsc.org This finding opens new avenues for the design and synthesis of novel molecular ferroelectrics. rsc.org

Phase Transition Studies

Trimethylammonium bromide undergoes a first-order paraelectric-to-ferroelectric phase transition. rsc.org This transition is characterized by a Curie temperature (Tc) of approximately 286 K. At this temperature, the crystal structure of the compound changes, which is accompanied by significant shifts in its thermal and electrical properties. The space group of the compound transforms from P2₁/m in its paraelectric phase to P2₁ in its ferroelectric phase as it cools below the Curie temperature. rsc.org

Table 1: Phase Transition Properties of Trimethylammonium Bromide

| Property | Value |

|---|---|

| Curie Temperature (Tc) | ~286 K |

| Transition Type | First-Order |

| High-Temperature Phase (Paraelectric) | P2₁/m |

| Low-Temperature Phase (Ferroelectric) | P2₁ |

Polarization Characteristics

The ferroelectric nature of trimethylammonium bromide is confirmed by its remnant polarization (Pr), which is a measure of the spontaneous electric polarization remaining after an external electric field is removed. The remnant polarization has been measured at different temperatures below the Curie point. At 230 K, the remnant polarization is approximately 0.4 μC cm⁻², and at 243 K, it is about 0.25 μC cm⁻². rsc.org These values are characteristic of its polar space group in the ferroelectric phase. rsc.org

Table 2: Remnant Polarization of Trimethylammonium Bromide at Various Temperatures

| Temperature (K) | Remnant Polarization (Pr) (μC cm⁻²) |

|---|---|

| 230 | ~0.4 |

| 243 | ~0.25 |

Polymer Chemistry

In polymer chemistry, trimethylammonium bromide and its long-chain alkyl derivatives (alkyltrimethylammonium bromides) are primarily utilized as cationic surfactants. Their influence is notable in polymerization processes like emulsion polymerization and in their interactions with charged polymers.

Influence on Polymerization Processes

Alkyltrimethylammonium bromides play a significant role as emulsifiers or surfactants in emulsion polymerization, a process used to create polymers from monomers in an emulsion. In the emulsion polymerization of styrene, for instance, the choice of cationic surfactant, including those with a trimethylammonium headgroup, affects the final polymer's properties. ias.ac.in

Research has shown that the length of the surfactant's alkyl tail influences the resulting polymer's molar mass and the size of the polymer particles. ias.ac.in For example, in one study, octadecyltrimethylammonium bromide (OTAB) led to the formation of polystyrene with a larger molar mass compared to cetyltrimethylammonium bromide (CTAB) and dodecyltrimethylammonium (B156365) bromide (DTAB). ias.ac.in Similarly, in the synthesis of poly(methacrylic acid) nanoparticles via emulsion polymerization, surfactants like CTAB and tetradecyl trimethylammonium bromide (TTAB) were used to stabilize the reaction. asianpubs.org These surfactants influence the particle size and thermal stability of the resulting polymer nanoparticles. asianpubs.org

Interaction with Polymers (e.g., Poly(styrene sulfonate))

Trimethylammonium bromide derivatives interact strongly with anionic polyelectrolytes such as sodium poly(styrene sulfonate) (PSS). nih.gov This interaction is driven by the electrostatic attraction between the positively charged trimethylammonium headgroup of the surfactant and the negatively charged sulfonate groups on the polymer chain. nih.gov

Material Modification and Surface Engineering

Compounds featuring the trimethylammonium bromide functional group, particularly long-chain alkyl derivatives like cetyltrimethylammonium bromide (CTAB), are pivotal in materials science and nanotechnology. Their amphiphilic nature, characterized by a positively charged hydrophilic head group and a long hydrophobic tail, allows them to act as versatile surface-active agents. This property is extensively exploited to alter the surface chemistry of various materials, enabling new functionalities and improved performance in a wide range of applications. Research in this area focuses on modifying natural polymers, inorganic materials, and directing the synthesis of nanostructures.

Modification of Natural and Inorganic Materials

The cationic nature of CTAB facilitates its use in modifying negatively charged surfaces through electrostatic interactions, effectively altering their properties from hydrophilic to hydrophobic.

Cellulose Nanocrystals (CNCs): CNCs derived from sources like cotton are inherently hydrophilic. Surface modification with CTAB involves an exchange of counterions on the CNC's surface sulfate ester groups for the cetyltrimethylammonium (CTA+) cation. researchgate.net This non-covalent modification neutralizes the surface charge and attaches a hydrophobic alkyl chain, significantly altering the material's properties. mdpi.com Research has shown that this modification renders the CNCs less hydrophilic and more thermally stable, while the particle size and morphology remain unchanged. researchgate.net This tailored surface chemistry allows for stable colloidal suspensions of CNCs in organic solvents like ethanol, which is not possible with unmodified CNCs. researchgate.net The efficiency of this surface modification is influenced by factors such as ionic strength, which can screen electrostatic interactions and affect surfactant adsorption. researchgate.net

The impact of this modification is significant for creating advanced composite materials. For instance, CTAB-modified CNCs show improved dispersion in hydrophobic polymer matrices like polypropylene, which can lead to enhanced crystallization, rheological, and mechanical properties of the resulting composite. preprints.org

Table 1: Effects of Cetyltrimethylammonium Bromide (CTAB) Modification on Cellulose Nanocrystals (CNCs)

| Property | Pristine CNCs | CTAB-Modified CNCs | Reference |

|---|---|---|---|

| Surface Charge (Zeta Potential) | Highly Negative | Neutralized (approaching zero) | mdpi.com |

| Wettability | Hydrophilic | Relatively Hydrophobic | mdpi.com |

| Dispersibility | Stable in water | Unstable in water; stable in ethanol | researchgate.net |

| Crystallinity Index | Decreases significantly (e.g., from 48.57% to 9.12%) with increasing CTAB concentration | mdpi.com | |

| Thermal Stability | Baseline | More thermally stable | researchgate.net |

Clays (B1170129) and Zeolites: The utility of CTAB extends to the modification of inorganic materials like natural clays (e.g., montmorillonite (B579905), kaolinite) and zeolites. springerprofessional.de The modification process can change the surface properties of these minerals, increasing their lipophilicity and making them effective adsorbents for organic pollutants. springerprofessional.de In the case of montmorillonite, CTAB can intercalate between the clay layers, expanding the interlayer spacing and creating a more favorable environment for adsorbing other molecules. academie-sciences.fr Similarly, zeolites synthesized from fly ash can be modified with CTAB to enhance their capacity for removing contaminants like hexavalent chromium from industrial wastewater. mdpi.com This modification creates a positive surface charge, enabling the adsorption of anionic pollutants. atlantis-press.com

Table 2: Impact of CTAB Surface Modification on Various Materials for Environmental Applications

| Material | Modification Effect | Application | Reference |

|---|---|---|---|

| Zeolite Na-A (from Fly Ash) | Intercalation and surface coating with CTAB creates positive charge. | Enhanced removal of anionic hexavalent chromium (Cr(VI)) from water. | mdpi.com |

| Montmorillonite (Nanoclay) | CTAB intercalation expands interlayer spacing and changes surface to be more hydrophobic. | Increased adsorption capacity for herbicides like bentazon. | academie-sciences.fr |

| Cellulose Nanocrystals (NCC) | Acts as a modifier and stabilizer for NCC, creating a support matrix. | Supports silver nanoparticles for catalytic reduction of organic dyes (Methyl Orange) and pollutants (4-nitrophenol). |

Role in Nanotechnology Research

In nanotechnology, CTAB is indispensable as a surfactant, stabilizer, and shape-directing agent in the synthesis of various nanomaterials.

Nanoparticle Synthesis: The seed-mediated synthesis of gold nanorods (AuNRs) is a prominent example where CTAB plays a crucial role. nanohybrids.netnih.gov In this process, CTAB forms elongated micellar structures in the aqueous solution that act as a template, directing the anisotropic growth of gold crystals into a rod shape. nanohybrids.netnih.gov It achieves this by forming a bilayer around the gold seed particles, which hinders crystal growth on one axis while promoting it on another. nih.gov The concentration of CTAB, along with other reagents like silver nitrate, can be adjusted to control the final dimensions (length and thickness) of the nanorods. nanohybrids.netnih.gov

Beyond gold nanorods, CTAB is also used as a structure-directing agent in the synthesis of mesoporous silica nanoparticles and as a surfactant in the creation of nanoparticles of other metals like copper, palladium, and platinum. nih.govacs.org Its ability to form a stable cap on nanoparticles provides a common foundation for further surface modifications, such as coating with a layer of mesoporous silica. acs.org

Stabilization and Functionalization: The CTAB bilayer that forms on the surface of nanoparticles, such as AuNRs, provides colloidal stability in aqueous solutions. nih.gov However, for biological applications, this CTAB layer often needs to be replaced or encapsulated due to its cytotoxicity. nih.govnih.gov Various surface functionalization strategies are employed to exchange the CTAB with more biocompatible molecules like polyethylene glycol (PEG) or organothiols, which facilitates their use as molecular probes or in therapeutic applications. nih.govnih.gov

Furthermore, CTAB is used to modify and stabilize other nanomaterials. For instance, it can be employed as a modifier and stabilizer for nanocrystalline cellulose (NCC) to create a support for silver nanoparticles, resulting in a nanocomposite with strong catalytic properties for environmental remediation.

Electrochemical Science Research

Modified Electrodes for Electrochemical Sensing and Determination

The modification of electrode surfaces is a key strategy in developing sensitive and selective electrochemical sensors. Trimethylammonium bromide derivatives, particularly cationic surfactants like CTAB, have been extensively used to alter the properties of electrode surfaces, leading to improved analytical performance.

Carbon paste electrodes (CPEs) are a versatile and widely used type of electrode in electroanalysis due to their low cost, ease of fabrication, and renewable surface. mdpi.com The performance of CPEs can be significantly enhanced by modification with various chemical agents, including trimethylammonium bromide derivatives.

The incorporation of cetyltrimethylammonium bromide (CTAB) into carbon paste has been shown to create a sensitive and selective platform for the determination of various analytes. mdpi.com For instance, a CTAB-modified carbon paste electrode (CTABMCPE) has been developed for the determination of anthrone (B1665570). mdpi.com The modification is typically achieved by immobilizing the surfactant on the electrode surface. This modification leads to an enhanced current response compared to a bare carbon paste electrode (BCPE). mdpi.com

Similarly, lanthanum oxide (III)-modified carbon paste electrodes (LaOX/CPE) have been used in conjunction with CTAB for the detection of dopamine (B1211576) in the presence of ascorbic acid. The presence of CTAB facilitated a substantial 70.0% increase in the anodic peak current for dopamine compared to the unmodified CPE. rsc.org